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molecular formula C9H10O2 B1312423 3-Methoxy-5-methylbenzaldehyde CAS No. 90674-26-3

3-Methoxy-5-methylbenzaldehyde

Cat. No. B1312423
M. Wt: 150.17 g/mol
InChI Key: AGEOJPQWDHZBRF-UHFFFAOYSA-N
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Patent
US06476264B2

Procedure details

2-Nitropropane (6.77 ml, 71.3 mmol) and subsequently 1-bromomethyl-3-methoxy-5-methyl-benzene (14.6 g, 67.9 mmol) were added to a solution of NaOEt (4.72 g, 67.9 mmol) in EtOH (60 ml). The mixture was heated for 1.5 h. to 65° C. After cooling the colorless precipitate of filtered off and the filtrate was concentrated. The product was purified by chromatography (SiO2, CH2Cl2/hexane 1:2). There were obtained 7.87 g (77%) of 3-methoxy-5-methyl-benzaldehyde as a colorless liquid.
Quantity
6.77 mL
Type
reactant
Reaction Step One
Quantity
14.6 g
Type
reactant
Reaction Step One
Name
Quantity
4.72 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+](C(C)C)([O-])=[O:2].Br[CH2:8][C:9]1[CH:14]=[C:13]([CH3:15])[CH:12]=[C:11]([O:16][CH3:17])[CH:10]=1.CC[O-].[Na+]>CCO>[CH3:17][O:16][C:11]1[CH:10]=[C:9]([CH:14]=[C:13]([CH3:15])[CH:12]=1)[CH:8]=[O:2] |f:2.3|

Inputs

Step One
Name
Quantity
6.77 mL
Type
reactant
Smiles
[N+](=O)([O-])C(C)C
Name
Quantity
14.6 g
Type
reactant
Smiles
BrCC1=CC(=CC(=C1)C)OC
Name
Quantity
4.72 g
Type
reactant
Smiles
CC[O-].[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated for 1.5 h. to 65° C
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the colorless precipitate
FILTRATION
Type
FILTRATION
Details
of filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The product was purified by chromatography (SiO2, CH2Cl2/hexane 1:2)

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=O)C=C(C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.87 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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